molecular formula C54H86ClN15O14 B13393021 acetic acid;(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide CAS No. 2408422-41-1

acetic acid;(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide

Cat. No.: B13393021
CAS No.: 2408422-41-1
M. Wt: 1204.8 g/mol
InChI Key: YADKGXKKBAFXFJ-CYMYEOQJSA-N
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Description

The compound “acetic acid;(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and the use of chiral catalysts to ensure the correct stereochemistry. Typical reaction conditions may include the use of organic solvents, controlled temperatures, and specific reagents such as coupling agents and protecting groups.

Industrial Production Methods

Industrial production of such complex compounds often involves large-scale synthesis using automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Breaking of peptide bonds in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions may vary depending on the specific reaction but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while hydrolysis may produce smaller peptide fragments or amino acids.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit the activity of a particular enzyme, leading to the accumulation of its substrate and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other peptides and peptide derivatives with comparable structures and functional groups. Examples include:

    Peptide A: A similar peptide with a different amino acid sequence.

    Peptide B: A peptide with similar functional groups but different stereochemistry.

    Peptide C: A peptide with additional modifications, such as phosphorylation or glycosylation.

Uniqueness

The uniqueness of this compound lies in its specific amino acid sequence, stereochemistry, and functional groups, which confer distinct biological and chemical properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

2408422-41-1

Molecular Formula

C54H86ClN15O14

Molecular Weight

1204.8 g/mol

IUPAC Name

acetic acid;(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide

InChI

InChI=1S/C52H82ClN15O12.C2H4O2/c1-27(2)21-38-48(76)62-34(13-17-54)44(72)61-36(15-19-56)47(75)68-42(28(3)69)51(79)59-20-16-37(46(74)60-35(14-18-55)45(73)65-39(49(77)64-38)22-30-9-6-5-7-10-30)63-50(78)40(26-58)66-52(80)43(29(4)70)67-41(71)24-32(25-57)31-11-8-12-33(53)23-31;1-2(3)4/h5-12,23,27-29,32,34-40,42-43,69-70H,13-22,24-26,54-58H2,1-4H3,(H,59,79)(H,60,74)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,73)(H,66,80)(H,67,71)(H,68,75);1H3,(H,3,4)/t28-,29-,32-,34+,35+,36+,37+,38+,39-,40+,42+,43+;/m1./s1

InChI Key

YADKGXKKBAFXFJ-CYMYEOQJSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CN)NC(=O)[C@H]([C@@H](C)O)NC(=O)C[C@H](CN)C3=CC(=CC=C3)Cl)O.CC(=O)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CN)NC(=O)C(C(C)O)NC(=O)CC(CN)C3=CC(=CC=C3)Cl)C(C)O)CCN)CCN.CC(=O)O

Origin of Product

United States

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